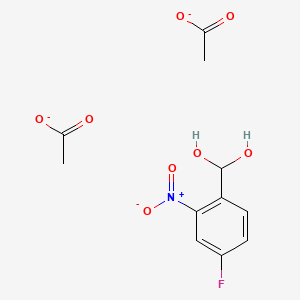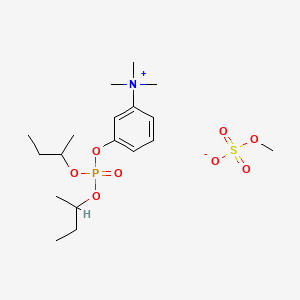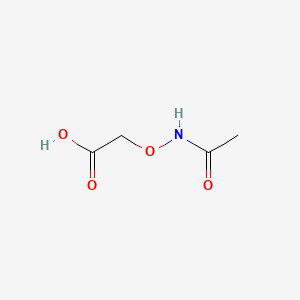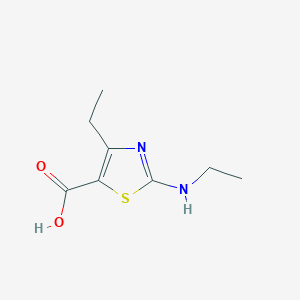![molecular formula C10H18S B15346347 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol CAS No. 55511-33-6](/img/structure/B15346347.png)
2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethylbicyclo[311]heptane-1-thiol is a bicyclic organic compound with the molecular formula C₁₀H₁₈S It is a derivative of bicyclo[311]heptane, featuring a sulfur atom at the first position and three methyl groups at the 2, 6, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[3.1.1]heptane as the starting material.
Methylation: The addition of methyl groups at the 2, 6, and 6 positions is accomplished through a series of alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the safety of the production environment.
Análisis De Reacciones Químicas
Types of Reactions: 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Alcohols, thiols.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic properties and used in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol is unique due to its bicyclic structure and the presence of the thiol group. Similar compounds include:
Bicyclo[3.1.1]heptane-1-thiol: Lacks the methyl groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Lacks the thiol group.
2,6,6-Trimethylbicyclo[3.1.1]heptene-1-thiol: Contains a double bond in the ring structure.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
55511-33-6 |
|---|---|
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-10(7,11)9(8,2)3/h7-8,11H,4-6H2,1-3H3 |
Clave InChI |
YHBWJJQAGNYITO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2CC1(C2(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


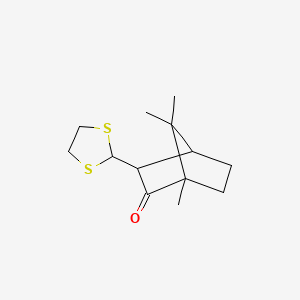
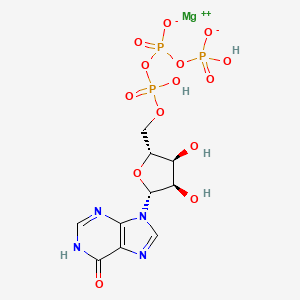
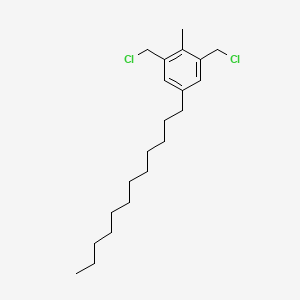
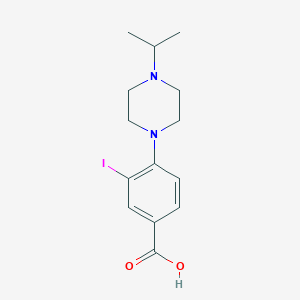

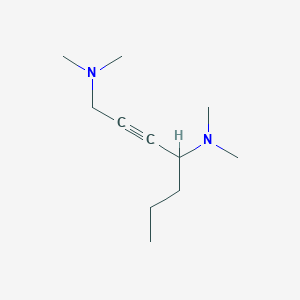
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)vinyl]-1H-imidazolium nitrate](/img/structure/B15346302.png)
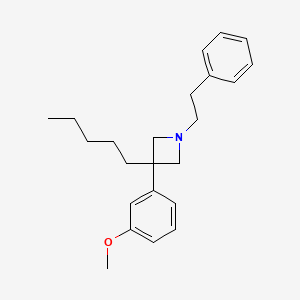
![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)
